2-(4-Chloro-2-fluorophenyl)-5-(chloromethyl)-1,3,4-oxadiazole
Description
1,3,4-Oxadiazoles are heterocyclic compounds with a five-membered ring containing two nitrogen atoms and one oxygen atom. The compound 2-(4-Chloro-2-fluorophenyl)-5-(chloromethyl)-1,3,4-oxadiazole features a 4-chloro-2-fluorophenyl group at position 2 and a chloromethyl substituent at position 4. The chloromethyl group at C5 enhances reactivity for further functionalization, while the 4-chloro-2-fluorophenyl moiety introduces steric and electronic effects influencing biological activity .
Properties
IUPAC Name |
2-(4-chloro-2-fluorophenyl)-5-(chloromethyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2FN2O/c10-4-8-13-14-9(15-8)6-2-1-5(11)3-7(6)12/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUMFDONMQMDRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C2=NN=C(O2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-fluorophenyl)-5-(chloromethyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-2-fluorobenzohydrazide with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazide, which cyclizes to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloromethyl (-CH₂Cl) group undergoes nucleophilic substitution under mild conditions. Key reactions include:
Thiocyanation
Reaction with potassium thiocyanate (KSCN) in acetonitrile at 82°C replaces the chloromethyl group with a thiocyanate (-SCN) moiety :
| Reactants | Conditions | Product | Reference |
|---|---|---|---|
| KSCN, TBAB (catalyst) | MeCN, 82°C, 4 hours | 5-(thiocyanatomethyl)-1,3,4-oxadiazole |
Similar reactions occur with potassium selenocyanate (KSeCN) to yield selenocyanate derivatives .
Amine Functionalization
The chloromethyl group reacts with primary or secondary amines to form amine-substituted derivatives. For example, treatment with benzylamine in the presence of triethylamine (Et₃N) yields 5-(benzylaminomethyl)-1,3,4-oxadiazole .
Aromatic Halogen Reactivity
The 4-chloro-2-fluorophenyl substituent participates in cross-coupling reactions:
Suzuki-Miyaura Coupling
The chlorine atom at the para position undergoes palladium-catalyzed coupling with aryl boronic acids. Typical conditions use Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water:
| Reactants | Conditions | Product | Reference |
|---|---|---|---|
| Aryl boronic acid, Pd(PPh₃)₄ | Dioxane/H₂O, 80°C | 5-(chloromethyl)-2-(biaryl)-1,3,4-oxadiazole |
Oxadiazole Ring Modifications
The 1,3,4-oxadiazole ring itself participates in reactions under specific conditions:
Ring-Opening Reactions
Treatment with strong bases (e.g., NaOH) in polar aprotic solvents like DMF cleaves the oxadiazole ring, generating imidamide intermediates .
Reductive Transformations
The chloromethyl group can be reduced to a methyl group using NaBH₄ or LiAlH₄, yielding 5-methyl-1,3,4-oxadiazole derivatives .
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. Studies have shown that 2-(4-Chloro-2-fluorophenyl)-5-(chloromethyl)-1,3,4-oxadiazole demonstrates effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .
Anticancer Properties
The compound has been investigated for its potential anticancer effects. In vitro studies reveal that it can inhibit the proliferation of cancer cells, suggesting a mechanism that may involve apoptosis induction and cell cycle arrest .
Case Study: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized several oxadiazole derivatives, including the compound , and tested their cytotoxicity against human cancer cell lines. The results indicated that certain derivatives had IC50 values in the micromolar range, highlighting their potential as anticancer agents .
Material Science
Polymeric Applications
The incorporation of oxadiazole moieties into polymer matrices has been explored for enhancing thermal stability and mechanical properties. The compound can be used as a building block in the synthesis of high-performance polymers with improved thermal and mechanical properties .
Fluorescent Materials
Due to its unique electronic properties, this compound has been studied for use in fluorescent materials. Its ability to emit light upon excitation makes it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Agricultural Applications
Pesticidal Activity
Recent studies suggest that derivatives of oxadiazoles can act as effective pesticides. The chloromethyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate plant tissues and exert biological effects against pests .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 15 |
| This compound | MCF-7 | 20 |
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-fluorophenyl)-5-(chloromethyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary, but common mechanisms include binding to active sites or interfering with cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at C2 and C5 Positions
The biological and physicochemical properties of 1,3,4-oxadiazoles are highly dependent on substituents. Below is a comparative analysis of key analogs:
Anticancer Activity
- 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole (106): Exhibited 98.74% growth inhibition against CNS cancer (SF-295) at 10⁻⁵ M .
- N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives : Selective activity against liver cancer (Hep-G2) with IC₅₀ = 2.46 μg/mL .
Anti-Inflammatory Activity
- 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole : Showed 59.5% inhibition, comparable to indomethacin (64.3%) at 20 mg/kg .
Fungicidal/Herbicidal Activity
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups: Nitro (NO₂) or chloro (Cl) substituents at C2/C5 enhance CNS depressant and anticancer activities by increasing lipophilicity and membrane permeability .
- Halogen Positioning : Fluorine at the para position (e.g., 2-(4-fluorophenyl) ) improves metabolic stability, while ortho substituents (e.g., 2-chloro) introduce steric hindrance .
- Chloromethyl Reactivity : The chloromethyl group enables facile derivatization into sulfonyl or thioether analogs, broadening pharmacological scope .
Key Research Findings and Data Tables
Table 1: Anticancer Activity of Selected Oxadiazoles
Biological Activity
2-(4-Chloro-2-fluorophenyl)-5-(chloromethyl)-1,3,4-oxadiazole is a heterocyclic compound notable for its diverse biological activities. This compound is characterized by the presence of an oxadiazole ring, which is known for its pharmacological relevance. The molecular formula is , and it has a molecular weight of 247.05 g/mol .
Antimicrobial and Antifungal Properties
Research indicates that derivatives of oxadiazole compounds, including this compound, exhibit significant antimicrobial and antifungal activities. For instance, studies have shown that certain oxadiazole derivatives demonstrate potent activity against various bacterial strains and fungi. In particular, compounds with similar structures have been reported to show effective inhibition against Escherichia coli and Candida albicans .
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied. In one notable investigation, compounds structurally related to this compound were tested against several cancer cell lines. The results indicated that these compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of p53 and caspase pathways .
Case Study: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A1 | MCF-7 | 0.65 | Apoptosis induction via p53 activation |
| A2 | U-937 | 1.20 | Cell cycle arrest |
| A3 | A549 | 2.41 | Caspase activation |
Nematocidal Activity
Recent studies have highlighted the nematocidal properties of oxadiazole derivatives. For example, a specific derivative demonstrated remarkable activity against Bursaphelenchus xylophilus, with an LC50 value significantly lower than that of established nematicides like avermectin . This suggests that the compound may interact with acetylcholine receptors in nematodes, disrupting their neuromuscular functions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can modulate the activity of receptors such as acetylcholine receptors.
- Cellular Processes : The compound might interfere with cellular signaling pathways leading to apoptosis in cancer cells.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors such as 4-chloro-2-fluorobenzohydrazide and chloroacetic acid under acidic conditions . This compound can undergo various chemical reactions including:
- Nucleophilic Substitution : The chloromethyl group can be substituted by nucleophiles.
- Oxidation and Reduction : The compound can be oxidized or reduced to yield different derivatives.
Reaction Overview
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Chloromethyl group replaced by amines or thiols |
| Oxidation | Formation of additional functional groups |
| Reduction | Conversion to amine derivatives |
Q & A
Q. What are the established synthetic routes for 2-(4-chloro-2-fluorophenyl)-5-(chloromethyl)-1,3,4-oxadiazole?
The compound is typically synthesized via cyclodehydration using POCl₃. A general method involves refluxing a mixture of chloroacetic acid (1.2 eq) and the appropriate acid hydrazide derivative (1 eq) in POCl₃ for 5–6 hours. After neutralization with NaOH (pH 6–7), the precipitate is purified via column chromatography (n-hexane:EtOAc, 7:1), yielding the product in moderate to high yields (e.g., 65–87%) . Variations in substituents on the phenyl ring may require optimization of reaction conditions or alternative hydrazide precursors.
Q. How is the structural identity of this compound confirmed?
Key techniques include:
- NMR spectroscopy : Signals for the chloromethyl group (δ ~5.09 ppm in ) and aromatic protons (δ ~7.2–8.0 ppm) are observed .
- Mass spectrometry : ESI-MS or HR-ESI-MS confirms molecular ions (e.g., [M+H]⁺ at m/z 331.2) .
- X-ray crystallography : Crystal structures of analogous oxadiazoles reveal planar geometries and intermolecular interactions (e.g., C–H···N/O) .
Q. What are the recommended storage and stability protocols?
While specific stability data for this compound is limited, structurally similar oxadiazoles are stored at room temperature (RT) in airtight containers under inert gas (N₂/Ar). Light-sensitive derivatives should be shielded from UV exposure .
Advanced Research Questions
Q. What mechanistic insights explain the cyclodehydration step in its synthesis?
POCl₃ acts as both a solvent and dehydrating agent, facilitating the cyclization of hydrazide intermediates into the oxadiazole ring. The reaction proceeds via intermediate acyl chloride formation, followed by intramolecular nucleophilic attack by the hydrazide nitrogen . Kinetic studies of analogous systems suggest temperature and stoichiometry critically influence yield and purity.
Q. Are there reported biological activities for this compound or its analogs?
While direct data is scarce, structurally related oxadiazoles exhibit:
- Antimicrobial activity : Substituted oxadiazoles inhibit bacterial growth via interference with cell wall synthesis .
- CFTR modulation : Chlorophenyl-oxadiazole derivatives act as potentiators/inhibitors of cystic fibrosis transmembrane conductance regulators .
- Anticancer potential : Thiadiazole-oxadiazole hybrids demonstrate apoptosis induction in cancer cell lines .
Q. How might this compound be applied in material science?
Oxadiazoles are used in:
Q. What analytical methods quantify this compound in complex matrices?
Q. How do researchers address contradictions in synthetic yields across literature?
Reproducibility issues may arise from:
Q. What computational approaches predict its reactivity or binding modes?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
